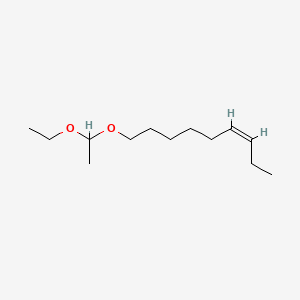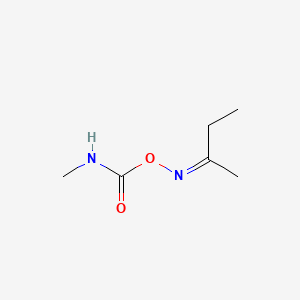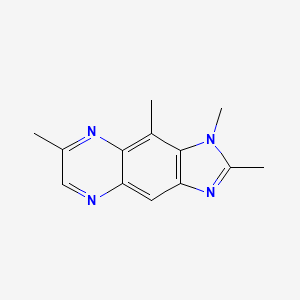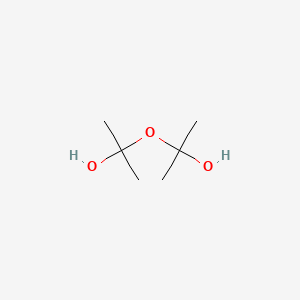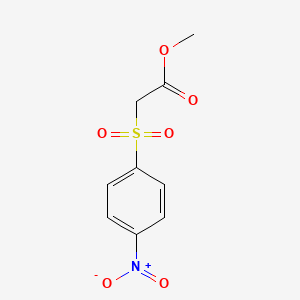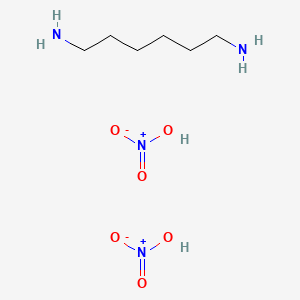
Hexamethylenediammonium dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexamethylenediammonium dinitrate is a chemical compound with the molecular formula C6H18N4O6. It is also known as hexane-1,6-diammonium dinitrate. This compound is characterized by its unique structure, which includes two ammonium groups attached to a hexamethylene chain, each paired with a nitrate ion. It is primarily used in various industrial and research applications due to its distinct chemical properties .
Vorbereitungsmethoden
Hexamethylenediammonium dinitrate can be synthesized through several methods. One common synthetic route involves the reaction of hexamethylenediamine with nitric acid. The reaction typically occurs in an aqueous solution, where hexamethylenediamine reacts with nitric acid to form this compound. The reaction conditions often include controlled temperatures and pH levels to ensure the complete conversion of reactants to the desired product .
In industrial production, the synthesis of this compound may involve more complex procedures to ensure high purity and yield. These methods often include additional purification steps such as recrystallization and filtration to remove any impurities .
Analyse Chemischer Reaktionen
Hexamethylenediammonium dinitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized under specific conditions to form different nitrogen oxides and other by-products.
Reduction: Reduction reactions involving this compound typically result in the formation of hexamethylenediamine and other reduced nitrogen species.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hexamethylenediammonium dinitrate has a wide range of applications in scientific research:
Biology: In biological research, this compound is used in the study of nitrogen metabolism and the effects of nitrate compounds on biological systems.
Medicine: Although not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of hexamethylenediammonium dinitrate involves its interaction with various molecular targets and pathways. In catalytic processes, it acts as a precursor that undergoes in situ activation to form active catalytic species. For example, in hydrodesulfurization, this compound is converted to active nickel-molybdenum or nickel-tungsten sulfide catalysts, which then facilitate the removal of sulfur from organic compounds .
The molecular targets and pathways involved in these processes include the activation of sulfur-containing precursors and the promotion of catalytic activity through the formation of active metal-sulfide phases .
Vergleich Mit ähnlichen Verbindungen
Hexamethylenediammonium dinitrate can be compared with other similar compounds such as ammonium thiomolybdate and ammonium thiotungstate. These compounds also serve as precursors for the synthesis of metal-sulfide catalysts but differ in their chemical structures and properties.
Ammonium Thiomolybdate (ATM): This compound is used as a precursor for molybdenum sulfide catalysts.
Ammonium Thiotungstate (ATT): Similar to ATM, ammonium thiotungstate is used for tungsten sulfide catalysts.
This compound is unique in its ability to promote nickel in the formation of active sulfide catalysts, making it particularly valuable in hydrodesulfurization processes .
Eigenschaften
CAS-Nummer |
6143-53-9 |
|---|---|
Molekularformel |
C6H18N4O6 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
hexane-1,6-diamine;nitric acid |
InChI |
InChI=1S/C6H16N2.2HNO3/c7-5-3-1-2-4-6-8;2*2-1(3)4/h1-8H2;2*(H,2,3,4) |
InChI-Schlüssel |
BQWJJCWXFPJLBK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCN)CCN.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol](/img/structure/B15176934.png)
